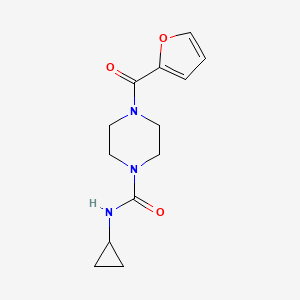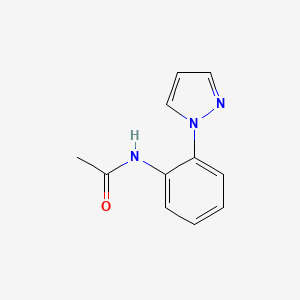
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been found to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. In neurodegenerative diseases, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to protect against oxidative stress and reduce inflammation in neuronal cells. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has also been investigated for its potential use in the treatment of diabetes and obesity.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it has been suggested that it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide may induce apoptosis and suppress cell proliferation in cancer cells. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide may also exert its neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been found to induce apoptosis, suppress cell proliferation, and inhibit tumor growth. In neuronal cells, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to protect against oxidative stress and reduce inflammation. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has also been investigated for its potential use in the treatment of diabetes and obesity, but further research is needed to determine its efficacy in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high purity and good yields, which makes it easy to synthesize and study. In addition, N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have potential therapeutic applications in various scientific research fields, which makes it a valuable compound for investigating new treatments. However, one limitation of using N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide is its limited solubility, which can make it difficult to administer in certain experiments. In addition, further research is needed to determine the optimal dosage and administration methods for N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide. In cancer research, further studies are needed to investigate the efficacy of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in different types of cancer and to determine the optimal dosage and administration methods. In neurodegenerative diseases, more research is needed to understand the mechanisms of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide and to determine its efficacy in animal models. In addition, further research is needed to investigate the potential use of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide in the treatment of diabetes and obesity, as well as other diseases and conditions.
Synthesemethoden
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide can be synthesized through various methods, including the reaction of 3,4-difluoroaniline with 1-pyrazole-1-carboxylic acid, followed by conversion to the amide using propionyl chloride. Another method involves the reaction of 3,4-difluoroaniline with 1-pyrazole-5-carboxylic acid, followed by conversion to the amide using propionyl chloride and triethylamine. Both methods have been reported to yield high purity and good yields of N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8(17-6-2-5-15-17)12(18)16-9-3-4-10(13)11(14)7-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAKTRKHHCMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

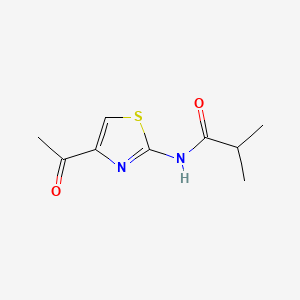
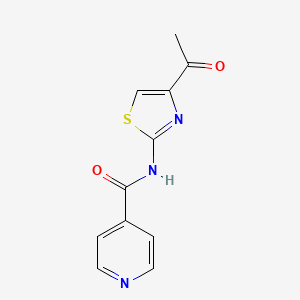
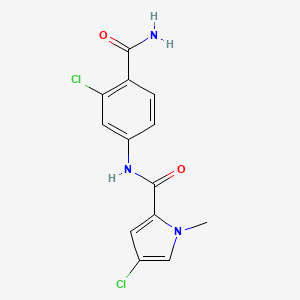
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
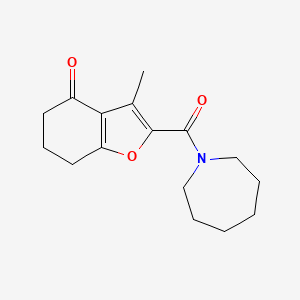

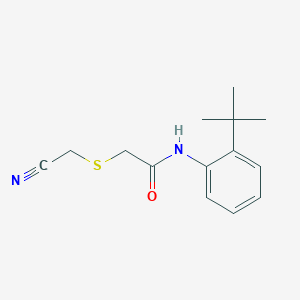
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)

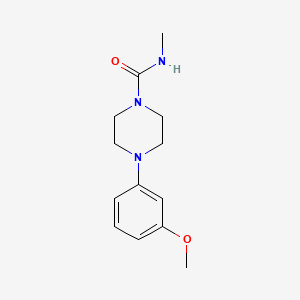
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
